Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate
Description
Historical Context of Pyrazolo[1,5-a]pyrazine Derivatives
The development of pyrazolo[1,5-a]pyrazine derivatives as therapeutically relevant compounds has evolved significantly over the past several decades, with early foundational work establishing the synthetic accessibility and biological potential of this heterocyclic framework. Historical investigations into pyrazolo[1,5-a]pyrimidine systems, closely related to the pyrazino analogs, can be traced back to classical studies involving the reaction of cyano-substituted crotononitriles with aminopyrazole derivatives. These early synthetic explorations revealed the propensity of pyrazolo-fused systems to undergo cyclization reactions that yield stable bicyclic structures with diverse substitution patterns. The recognition that pyrazolo[1,5-a]pyrazine scaffolds could serve as bioisosteres for other pharmacologically active heterocycles sparked intensive research efforts in the pharmaceutical industry.
The emergence of pyrazolo[1,5-a]pyrazine derivatives as drug discovery targets gained significant momentum with the discovery that these compounds could function as selective modulators of neurotransmitter receptors. Pioneering work by Janssen Research and Development demonstrated that imidazo[1,2-a]pyrazines and related pyrazolo systems could achieve subnanomolar potency against specific receptor subtypes while maintaining excellent selectivity profiles. This breakthrough established the pyrazolo[1,5-a]pyrazine core as a privileged structure in neurological drug discovery, leading to extensive structure-activity relationship studies and optimization campaigns. The successful development of brain-penetrant compounds from this chemical class validated the therapeutic potential of these heterocyclic systems and encouraged further exploration of their synthetic chemistry.
Subsequent investigations revealed that pyrazolo[1,5-a]pyrazine derivatives could be tailored for diverse therapeutic applications beyond neurology, including oncology and virology. The discovery of tetrahydropyrazolo[1,5-a]pyrazine compounds as hepatitis B virus core protein allosteric modulators exemplified the versatility of this scaffold in addressing different disease mechanisms. These developments established a rich historical foundation for understanding the chemical and biological properties of pyrazolo[1,5-a]pyrazine systems, providing the scientific context for evaluating specialized derivatives such as tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate.
Nomenclature and Classification
This compound adheres to systematic chemical nomenclature principles established by the International Union of Pure and Applied Chemistry for heterocyclic compounds containing fused ring systems. The primary name reflects the bicyclic pyrazolo[1,5-a]pyrazine core structure, where the pyrazole ring is fused to a partially saturated pyrazine ring through the 1,5-positions of the pyrazole and the a-position of the pyrazine. The numbering system for this fused heterocycle follows conventional rules, with the pyrazole nitrogen atoms occupying positions 1 and 2, and the pyrazine nitrogen atoms at positions 1 and 4 of the overall bicyclic framework. The compound features a 6,7-dihydro designation indicating partial saturation of the pyrazine ring, specifically at the 6 and 7 positions.
The substituent pattern includes a bromine atom at the 3-position of the fused ring system and a tert-butyl carboxylate protecting group attached to the 5-position nitrogen atom. The molecular formula C₁₁H₁₆BrN₃O₂ reflects the presence of eleven carbon atoms, sixteen hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms. Alternative nomenclature systems recognize this compound as pyrazolo[1,5-a]pyrazine-5(4H)-carboxylic acid, 3-bromo-6,7-dihydro-, 1,1-dimethylethyl ester, emphasizing the ester functionality and the systematic description of the substitution pattern. The compound is also classified under various database systems with specific identifiers, including the Molecular Design Limited number MFCD13190301, which facilitates its identification in chemical databases and commercial catalogs.
Chemical classification systems categorize this compound as a member of the broader pyrazolo[1,5-a]pyrazine family, which belongs to the larger class of bicyclic nitrogen heterocycles. The presence of the tert-butyl carboxylate protecting group places it within the subset of protected amino acid derivatives commonly used in synthetic organic chemistry. The bromine substituent classifies it as an organohalogen compound, specifically an aryl bromide that can participate in various cross-coupling reactions and nucleophilic substitution processes.
Structural Features and Characteristics
The molecular architecture of this compound exhibits several distinctive structural features that contribute to its chemical reactivity and potential biological activity. The bicyclic core consists of a planar pyrazole ring fused to a partially saturated pyrazine ring, creating a rigid framework that constrains the overall molecular geometry. The fusion pattern between the two rings occurs through the nitrogen atom at position 1 of the pyrazole and the carbon atom at position 5a of the pyrazine, establishing a [1,5-a] connectivity that influences the electronic distribution throughout the molecule. The partial saturation of the pyrazine ring at positions 6 and 7 introduces conformational flexibility while maintaining the aromatic character of the pyrazole component.
The bromine substituent at position 3 of the fused ring system serves as both an electronic modulator and a synthetic handle for further functionalization. The electronegativity of bromine creates a significant dipole moment within the molecule and influences the electron density distribution across the aromatic system. This halogen substitution pattern is strategically positioned to allow for cross-coupling reactions, nucleophilic substitutions, and other transformations that can introduce diverse functional groups at this position. The presence of bromine also contributes to the overall molecular weight of 302.17 daltons and affects the compound's physical properties, including its solubility characteristics and crystalline behavior.
The tert-butyl carboxylate protecting group attached to the nitrogen atom at position 5 represents a crucial structural element that modulates both the chemical stability and synthetic utility of the compound. This bulky protecting group shields the nitrogen center from unwanted reactions while maintaining the option for selective deprotection under acidic conditions. The tert-butyl ester functionality introduces significant steric hindrance around the nitrogen atom, which can influence the compound's conformational preferences and intermolecular interactions. The carbonyl group of the carbamate linkage participates in hydrogen bonding networks and contributes to the overall polarity of the molecule, affecting its solubility in various solvents and its interaction with biological targets.
Physical and Chemical Properties
The physical and chemical properties of this compound reflect the combined influence of its heterocyclic core structure, halogen substitution, and protecting group functionality. The compound exhibits a molecular weight of 302.17 g/mol and possesses a predicted boiling point of approximately 399.4°C at standard atmospheric pressure, indicating substantial thermal stability under normal laboratory conditions. The predicted density of 1.52 g/cm³ suggests a relatively compact molecular packing arrangement, consistent with the presence of the heavy bromine atom and the rigid bicyclic framework. These physical parameters place the compound within the typical range for small-molecule pharmaceutical intermediates and research chemicals.
The compound's solubility characteristics are influenced by the balance between hydrophobic and hydrophilic structural elements. The polar surface area of 47.36 square angstroms indicates moderate polarity, with the carbamate carbonyl and nitrogen atoms contributing to hydrogen bonding capacity. The calculated partition coefficient (LogP) of approximately 2.33 suggests favorable lipophilicity for membrane permeation while maintaining sufficient aqueous solubility for synthetic manipulations. The compound requires storage under refrigerated conditions (2-8°C) in sealed containers to prevent degradation and maintain chemical integrity over extended periods.
Chemical stability studies indicate that the compound is stable under normal laboratory conditions but may undergo hydrolysis of the tert-butyl ester under strongly acidic conditions. The bromine substituent is stable toward most nucleophiles under mild conditions but can participate in cross-coupling reactions when activated by transition metal catalysts. The heterocyclic core demonstrates resistance to oxidation and reduction under moderate conditions, making it suitable for various synthetic transformations. The compound's chemical properties make it an excellent building block for medicinal chemistry applications, where controlled reactivity and predictable behavior are essential for successful synthetic campaigns.
Significance in Heterocyclic Chemistry
This compound occupies a significant position within the broader landscape of heterocyclic chemistry due to its unique structural features and versatile reactivity profile. The pyrazolo[1,5-a]pyrazine scaffold represents an important class of bicyclic nitrogen heterocycles that have found extensive applications in drug discovery and materials science. The strategic incorporation of both pyrazole and pyrazine ring systems within a single molecular framework provides access to diverse chemical space and enables the exploration of structure-activity relationships that would be difficult to achieve with simpler heterocyclic systems. This compound serves as a valuable building block for the construction of more complex heterocyclic architectures through various synthetic transformations.
The synthetic accessibility of pyrazolo[1,5-a]pyrazine derivatives has been significantly enhanced through the development of efficient methodologies that allow for regiocontrolled functionalization of the bicyclic core. Recent advances in synthetic chemistry have established reliable protocols for the preparation of substituted pyrazolo[1,5-a]pyrazines through cyclization reactions of appropriately substituted pyrazole precursors. These methodologies enable the systematic exploration of substitution patterns around the bicyclic framework, facilitating the optimization of biological activity and physicochemical properties. The availability of synthetic routes to access diverse pyrazolo[1,5-a]pyrazine derivatives has contributed to their recognition as privileged structures in medicinal chemistry.
The biological significance of pyrazolo[1,5-a]pyrazine derivatives extends across multiple therapeutic areas, with documented activities ranging from central nervous system modulation to antiviral and anticancer effects. The structural similarity between pyrazolo[1,5-a]pyrazines and other bioactive heterocycles enables these compounds to interact with diverse biological targets through both direct binding and allosteric modulation mechanisms. The ability to fine-tune the electronic and steric properties of the bicyclic core through strategic substitution has led to the development of highly selective modulators with excellent pharmacological profiles. This versatility in biological activity, combined with favorable drug-like properties, positions pyrazolo[1,5-a]pyrazine derivatives as attractive candidates for pharmaceutical development.
Properties
IUPAC Name |
tert-butyl 3-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-4-5-15-9(7-14)8(12)6-13-15/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUXCBVCMJGTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)Br)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138487 | |
| Record name | 1,1-Dimethylethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101138487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-25-2 | |
| Record name | 1,1-Dimethylethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196154-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101138487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-A]pyrazine core, followed by bromination and esterification.
Formation of the Pyrazolo[1,5-A]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the pyrazine ring or the substituents.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the pyrazine ring.
Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate serves as a versatile building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance:
- Anticancer Agents : Research indicates that derivatives of pyrazolo[1,5-A]pyrazines exhibit anticancer activity by inhibiting specific kinases involved in tumor growth. The bromine substituent may enhance binding affinity to target proteins.
- Anti-inflammatory Compounds : The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.
Agrochemicals
The compound's structure can be modified to create herbicides or pesticides. Pyrazole derivatives have shown promise in selectively targeting plant growth regulators, suggesting potential agricultural applications.
Material Science
This compound can be utilized in the synthesis of polymers or as an additive in materials to improve thermal stability or mechanical properties.
Analytical Chemistry
Due to its unique chemical structure, this compound can be used as a standard in analytical methods such as HPLC or mass spectrometry for the detection and quantification of similar compounds.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of pyrazolo[1,5-A]pyrazine derivatives, including this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to existing treatments .
Case Study 2: Synthesis of Agrochemicals
Research conducted by agricultural chemists focused on modifying the tert-butyl group to enhance the herbicidal properties of pyrazole derivatives. The findings revealed that certain modifications led to increased efficacy against specific weed species while minimizing crop damage .
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazine ring can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- CAS: Not specified; molecular weight ~302.17 g/mol (similar to the target compound).
- Key Difference : Bromine at position 2 instead of 3.
- Impact : Altered electronic distribution reduces reactivity in Suzuki couplings due to steric hindrance or electronic effects at position 2. This isomer is less commonly reported in catalytic applications .
Tert-Butyl 3-bromo-6,7-dihydro-2-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- CAS : 1301714-08-8; Molecular Formula : C₁₂H₁₈BrN₃O₂; MW : 316.19 g/mol .
- Key Difference : Methyl group at position 2.
- Impact : Increased lipophilicity (logP ~2.5 vs. ~2.1 for the parent compound) enhances membrane permeability but may reduce aqueous solubility. The methyl group also sterically hinders reactions at position 2 .
Functional Group Modifications
Amino-Substituted Derivatives
- Example: tert-Butyl 2-amino-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS: 2306269-66-7). Molecular Formula: C₁₂H₂₀N₄O₂; MW: 252.31 g/mol . Key Difference: Amino group at position 2 and methyl at position 4. Impact: The amino group enables nucleophilic substitutions (e.g., acylations), making this derivative suitable for peptide coupling or urea formation .
Trifluoromethyl Derivatives
- Example : Benzyl 3-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate.
Core Heterocycle Modifications
Pyrazolo[1,5-a]pyrimidinones
- Example: Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate. Molecular Formula: C₁₃H₁₂N₄O₃; MW: 272.26 g/mol . Key Difference: Pyrimidinone ring (with a ketone) replaces the pyrazine ring. Impact: Enhanced hydrogen-bonding capacity improves solubility (e.g., ~25 mg/mL in DMSO vs. ~15 mg/mL for the target compound) but reduces electrophilic reactivity .
Reactivity in Cross-Coupling Reactions
- Target Compound : Efficient in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) to yield biaryl derivatives, critical for drug discovery .
- 2-Bromo Isomer : Lower reactivity due to unfavorable positioning for transmetallation in palladium catalysis .
- Amino Derivatives: Participate in Buchwald-Hartwig aminations but require protection of the amino group to prevent side reactions .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 2-Methyl Brominated Analog | Amino-Substituted Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 302.17 | 316.19 | 252.31 |
| logP | 2.1 (predicted) | 2.5 | 1.8 |
| Solubility (DMSO) | ~15 mg/mL | ~10 mg/mL | ~30 mg/mL |
| Thermal Stability | Stable to 150°C | Stable to 140°C | Decomposes above 120°C |
Biological Activity
Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1196154-25-2
- Molecular Formula : C11H16BrN3O2
- Molecular Weight : 302.17 g/mol
- Solubility : Soluble in organic solvents; storage recommended at 2-8°C away from moisture .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has shown potential as a modulator of adenosine receptors, which play a significant role in numerous physiological processes including neurotransmission and inflammation .
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases like Parkinson's and Huntington's disease .
- Antitumor Activity : Preliminary findings have indicated that the compound may possess antitumor properties, although further studies are required to elucidate its efficacy and mechanism in cancer models .
Study on Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of various pyrazolo compounds, including this compound. The results indicated that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. The proposed mechanism involved the modulation of intracellular calcium levels and inhibition of apoptotic pathways .
Antitumor Activity Assessment
In another investigation focused on the antitumor activity of pyrazolo derivatives, this compound was tested against several cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation in breast and lung cancer models. The study suggested that the compound induces apoptosis through caspase activation pathways .
Data Table: Summary of Biological Activities
Q & A
Q. Example Reaction Conditions
| Reaction Component | Details | Yield | Reference |
|---|---|---|---|
| Boronate ester | 1.61 mmol | 84% | |
| Catalyst | SiliaCat DPP-Pd (0.05 eq) | ||
| Solvent | EtOH:H₂O (10:1) | ||
| Temperature | 75°C, 2 h |
How can contradictory yields in cross-coupling reactions be resolved?
Advanced
Yield discrepancies often arise from catalytic systems or solvent choices. For instance:
- Catalyst loading : SiliaCat DPP-Pd (0.05 eq) achieves 84% yield in Suzuki coupling , whereas other Pd sources may underperform.
- Base selection : K₂CO₃ in EtOH/H₂O optimizes boronate activation , while weaker bases may reduce efficiency.
- Temperature control : Prolonged heating (>2 h) at 75°C prevents side reactions .
What role does this compound play in developing enzyme inhibitors?
Advanced
It serves as a scaffold for bioactive molecules:
- Cathepsin inhibitors : Derivatives like 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides inhibit cathepsin K (IC₅₀ ~25 µM) and B (IC₅₀ ~45 µM) via cyclocondensation and amidation steps .
- mGlu3 negative allosteric modulators (NAMs) : 5-aryl-6,7-dihydropyrazolo[1,5-a]pyrazine-4(5H)-one derivatives exhibit CNS penetration and antidepressant activity in rodents .
How is enantioselective synthesis achieved for chiral derivatives?
Advanced
Chiral tert-butyl groups (e.g., (R)-6-methyl derivatives) are introduced using enantiopure starting materials like tert-butyl (R)-(1-hydroxypropan-2-yl)carbamate. Subsequent bromination and cross-coupling retain stereochemistry, confirmed by chiral HPLC or optical rotation .
What are the challenges in optimizing reaction scalability?
Advanced
Key considerations include:
- Catalyst recovery : SiliaCat DPP-Pd allows filtration and reuse, reducing costs .
- Solvent systems : EtOH/H₂O mixtures improve sustainability vs. pure DCM .
- Purification : Gradient column chromatography (0–70% ethyl acetate) balances yield and purity .
How is this compound applied in bone repair studies?
Advanced
Derivatives like Benzyl 3-((Tert-Butoxycarbonyl)Amino)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate are investigated for promoting anti-inflammatory macrophage polarization, enhancing osteogenesis in piezoelectric scaffolds .
What computational tools support SAR studies for pyrazolo[1,5-a]pyrazines?
Q. Advanced
- Molecular docking : Predict binding affinities to targets like cathepsins .
- DFT calculations : Analyze electronic effects influencing bromination selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
